molecular formula C12H14N4OS B2589342 6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 1216167-49-5

6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B2589342
CAS No.: 1216167-49-5
M. Wt: 262.33
InChI Key: MEGAFZBSNRSIDZ-UHFFFAOYSA-N
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Description

The compound “6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” belongs to a class of heterocyclic compounds known as triazolothiadiazines . These compounds are characterized by a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . They have wide-ranging applications as synthetic intermediates and promising pharmaceuticals .


Synthesis Analysis

The synthesis of triazolothiadiazines involves various synthetic approaches . For instance, one-pot multicomponent synthesis has been reported for the synthesis of related compounds . The reaction of certain precursors with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol in the presence of a catalytic amount of piperidine can yield triazolothiadiazines .


Molecular Structure Analysis

Triazolothiadiazines have a unique structure characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This structure allows for specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .


Chemical Reactions Analysis

Triazolothiadiazines can undergo various chemical reactions. For instance, they can react with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol to yield novel compounds . They can also react with o-phenylenediamine derivatives to afford corresponding derivatives .

Scientific Research Applications

Antitumor Activity

The synthesis of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives has shown promising antineoplastic activity against a wide range of cancer cell lines, suggesting their potential as core structures for developing new anticancer agents (Yanchenko, Fedchenkova, & Demchenko, 2020). Additionally, compounds based on this scaffold have demonstrated significant antiproliferative activities, particularly as novel tubulin inhibitors, offering a promising lead for anticancer drug discovery (Xu et al., 2017).

Antimicrobial Activity

Novel fused heterocyclic 1,2,4-triazolo[3,4-b][1,3,4] thiadiazine derivatives have been synthesized and evaluated for antimicrobial activity. Certain derivatives exhibited promising antimicrobial effects, indicating potential for development into safer antifungal agents (Sahu, Ganguly, & Kaushik, 2014).

Molecular Structure Analysis

Structural studies of novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives have been conducted, providing insights into their molecular packing and interactions. Such investigations aid in understanding the physicochemical properties and potential biological activities of these compounds (Kaynak, Aytaç, & Tozkoparan, 2010).

Tubulin Polymerization Inhibition

A series of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were designed and evaluated for their antiproliferative activities, highlighting their mechanism of action through tubulin polymerization inhibition. This suggests their application in developing new treatments targeting cancer cell division and proliferation (Qile Xu et al., 2017).

Antibacterial and Antifungal Activities

The synthesis of new bis[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives has been explored for antimicrobial evaluation, showing significant activity against various bacterial and fungal strains. This highlights their potential as a new class of antimicrobial agents (Reddy et al., 2011).

Future Directions

Triazolothiadiazines, including “6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine”, hold promise in drug design, discovery, and development due to their diverse pharmacological activities . Future research could focus on exploring the structure-activity relationship of these compounds and developing new target-oriented triazolothiadiazine-based drugs for the treatment of various diseases .

Biochemical Analysis

Biochemical Properties

6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to various therapeutic effects, such as reducing inflammation or slowing the progression of certain diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound can induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Additionally, it can interfere with cell cycle progression, leading to cell cycle arrest at specific phases, which is beneficial in controlling the proliferation of cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to their inhibition . This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The compound can also modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of target enzymes and prolonged alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with non-target proteins and enzymes, leading to off-target effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites can either be excreted or further processed by conjugation reactions. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by its lipophilicity and its ability to bind to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also be found in the nucleus, where it can influence gene expression by interacting with nuclear receptors and transcription factors. The compound’s localization is directed by specific targeting signals and post-translational modifications.

Properties

IUPAC Name

6-(3-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-8-13-14-12-16(8)15-11(7-18-12)9-4-3-5-10(6-9)17-2/h3-6,11,15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGAFZBSNRSIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1NC(CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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